molecular formula C5H7NO2 B1312838 Oxazole, 5-methoxy-2-methyl- CAS No. 53878-74-3

Oxazole, 5-methoxy-2-methyl-

Cat. No.: B1312838
CAS No.: 53878-74-3
M. Wt: 113.11 g/mol
InChI Key: RNQHZLJNVUGTIL-UHFFFAOYSA-N
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Description

Oxazole, 5-methoxy-2-methyl- is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxazole, 5-methoxy-2-methyl- typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes or ketones under basic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of oxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Oxazole, 5-methoxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert oxazole derivatives to oxazolines or oxazolidines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include oxazole N-oxides, oxazolines, and various substituted oxazole derivatives .

Scientific Research Applications

Oxazole, 5-methoxy-2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxazole, 5-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with signaling pathways .

Comparison with Similar Compounds

    Oxazole: The parent compound without methoxy and methyl groups.

    Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.

    Thiazole: A similar heterocycle with sulfur instead of oxygen.

Uniqueness: Oxazole, 5-methoxy-2-methyl- is unique due to the presence of methoxy and methyl groups, which enhance its chemical reactivity and biological activity. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other oxazole derivatives .

Properties

IUPAC Name

5-methoxy-2-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-6-3-5(7-2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQHZLJNVUGTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465671
Record name Oxazole, 5-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53878-74-3
Record name Oxazole, 5-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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